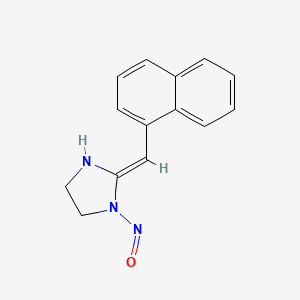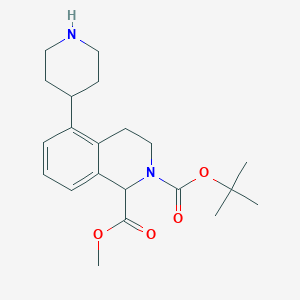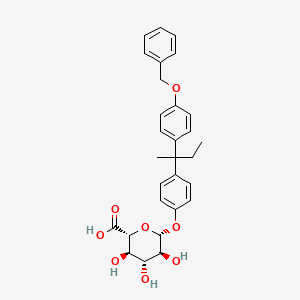
Dimethyl 2-bromo-5-methylbenzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-bromo-5-methylbenzene-1,3-dicarboxylate is an organic compound with the molecular formula C11H11BrO4 It is a derivative of benzene, featuring two ester groups and a bromine atom attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-bromo-5-methylbenzene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the bromination of dimethyl 5-methylisophthalate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-bromo-5-methylbenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Potassium permanganate (KMnO_4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of ester groups to primary alcohols.
Applications De Recherche Scientifique
Dimethyl 2-bromo-5-methylbenzene-1,3-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a building block for bioactive compounds.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of dimethyl 2-bromo-5-methylbenzene-1,3-dicarboxylate depends on its specific application and the chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl group is converted to a carboxylic acid through the formation of intermediate species. The ester groups can be reduced to alcohols via hydride transfer mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 5-bromoisophthalate: Similar structure but lacks the methyl group at the 2-position.
Dimethyl 5-methylisophthalate: Similar structure but lacks the bromine atom.
Dimethyl 2-bromo-1,3-benzenedicarboxylate: Similar structure but lacks the methyl group at the 5-position.
Uniqueness
The combination of these functional groups provides a versatile platform for further chemical modifications and the development of new materials and bioactive compounds .
Propriétés
Formule moléculaire |
C11H11BrO4 |
|---|---|
Poids moléculaire |
287.11 g/mol |
Nom IUPAC |
dimethyl 2-bromo-5-methylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H11BrO4/c1-6-4-7(10(13)15-2)9(12)8(5-6)11(14)16-3/h4-5H,1-3H3 |
Clé InChI |
QVRVZEWTBNCPMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(=O)OC)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



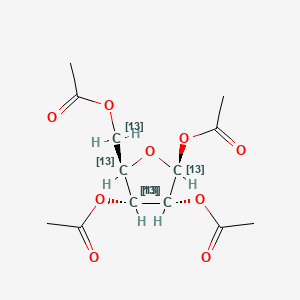
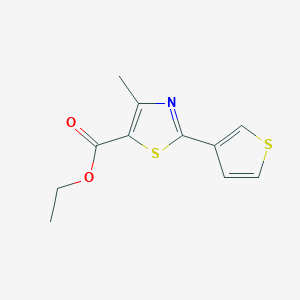
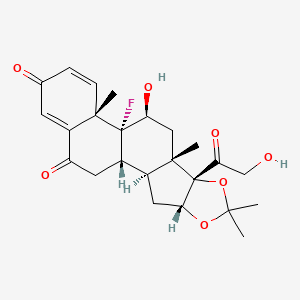
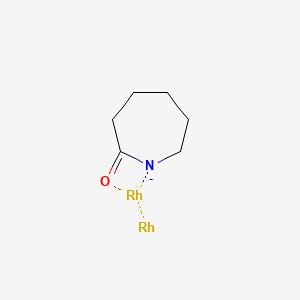
![(2S)-N-[(2S,3S)-4-[(3R,4aR,8aR)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13860606.png)
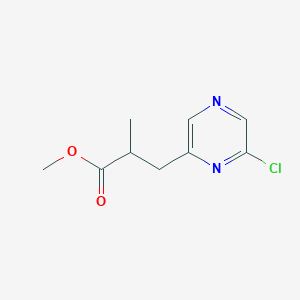
![(2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B13860613.png)

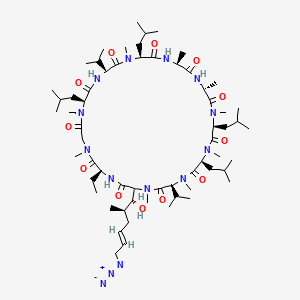
![1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene](/img/structure/B13860640.png)
